molecular formula C12H12N2OS2 B5577633 1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

Cat. No. B5577633
M. Wt: 264.4 g/mol
InChI Key: YXGYNGCSMXDCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds structurally related to "1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone," involves various chemical reactions that typically employ starting materials like thiosemicarbazides or thioureas in combination with α-bromo ketones or α,β-unsaturated carbonyl compounds. A notable method involves the cyclization of thiosemicarbazide under acidic or basic conditions to form 1,3,4-thiadiazole derivatives. These syntheses can be performed under conventional heating or microwave irradiation, providing advantages in terms of reaction times and yields (Tahtaci & Aydin, 2019).

Scientific Research Applications

Synthesis and Anticancer Potential

  • Microwave-Assisted Synthesis for Anti-Breast Cancer Agents : A study utilized a similar compound, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, as a building block for synthesizing thiazole derivatives. These derivatives showed promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in breast cancer treatment (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Properties

  • Synthesis of Tetrazole Derivatives for Anticandidal Activity : Another study focused on synthesizing 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, closely related to the compound . These derivatives exhibited potent anticandidal properties with weak cytotoxicities, highlighting their potential as antimicrobial agents (Kaplancıklı et al., 2014).

Anticonvulsant Activity

  • Novel Thiadiazoles for Anticonvulsant Activity : A series of N1-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones were synthesized and evaluated for their anticonvulsant potential. Some compounds in this series demonstrated significant anticonvulsant properties, suggesting the applicability of similar thiadiazole derivatives in this domain (Rajak et al., 2009).

Antituberculosis Studies

  • Synthesis of 3-Heteroarylthioquinoline Derivatives for Antituberculosis : Derivatives of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-aryl-1-ethanone were synthesized and tested for their antituberculosis properties. Some of these compounds showed promising activity against Mycobacterium tuberculosis, indicating potential for developing new antituberculosis drugs (Chitra et al., 2011).

Antiviral Activity

  • Potential Against HIV-1 Replication : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , were identified as inhibitors of HIV-1 replication. Some of these derivatives showed significant activity against HIV-1 replication, underlining their potential in antiviral research (Che et al., 2015).

properties

IUPAC Name

1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-8-3-5-10(6-4-8)11(15)7-16-12-14-13-9(2)17-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGYNGCSMXDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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